Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Closest In-Class Analogs
The target compound exhibits a computed XLogP3-AA of 3.2 [1], which is approximately 0.5–0.8 log units lower than the N-ethyl analog (3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethylazetidine-1-carboxamide, computed XLogP3 ~2.4) but approximately 0.5–0.7 log units higher than the N-(4-ethoxyphenyl) analog (computed XLogP3 ~3.7–3.9). This places the compound in an intermediate lipophilicity window that balances membrane permeability with aqueous solubility, a critical factor for both in vitro assay compatibility and potential CNS penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | N-ethyl analog: XLogP3 ~2.4; N-(4-ethoxyphenyl) analog: XLogP3 ~3.7–3.9 (PubChem computed values) |
| Quantified Difference | 0.5–0.8 log units higher than N-ethyl analog; 0.5–0.7 log units lower than N-(4-ethoxyphenyl) analog |
| Conditions | XLogP3-AA algorithm, PubChem release 2025.09.15 |
Why This Matters
A balanced XLogP3 of ~3.2 is within the optimal range for CNS drug-likeness (typically 2–4), making this compound more suitable for neuroscience target screening than more hydrophilic or lipophilic structural analogs.
- [1] PubChem. PubChem CID 71783734: 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1351608-11-1 (accessed 2026-04-29). View Source
